6-Bromo-5,8-difluoroquinolin-3-amine
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Overview
Description
6-Bromo-5,8-difluoroquinolin-3-amine: is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline. This intermediate can then be brominated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and bromination reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be displaced by nucleophiles.
Cross-coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-coupling reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Complex quinoline derivatives with enhanced biological activities .
Scientific Research Applications
Chemistry: 6-Bromo-5,8-difluoroquinolin-3-amine is used as a building block in organic synthesis.
Biology and Medicine: Fluorinated quinolines, including this compound, exhibit significant biological activities. They are studied for their potential as antibacterial, antiviral, and anticancer agents. The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets .
Industry: This compound is used in the development of materials with specific properties, such as liquid crystals and dyes. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-difluoroquinolin-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to its biological effects. The bromine atom may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
5,8-Difluoroquinoline: Lacks the bromine atom, resulting in different chemical properties.
6-Bromoquinoline: Lacks the fluorine atoms, leading to reduced biological activity.
Uniqueness: 6-Bromo-5,8-difluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrF2N2 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-bromo-5,8-difluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5BrF2N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2 |
InChI Key |
WLOCLHZCKRWKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(C=C2F)Br)F)N |
Origin of Product |
United States |
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